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Compound of Interest

Compound Name: Piperazin-1-amine

Cat. No.: B1360318

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core theoretical and
physicochemical properties of piperazin-1-amine (CsH11Ns). Designed for professionals in
research and drug development, this guide summarizes key computational data, outlines
relevant experimental protocols, and visualizes molecular interactions and workflows to
facilitate further investigation and application of this compound.

Introduction to Piperazin-1-amine

Piperazin-1-amine is a heterocyclic amine featuring a piperazine ring substituted with a
primary amine group. The piperazine scaffold is a ubiquitous and highly valued structural motif
in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to
its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral
bioavailability, and its versatile synthetic handles which allow for structural modification to
optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.
[2][3] Piperazin-1-amine itself presents unique characteristics due to the presence of three
nitrogen atoms with varying basicity, making it an intriguing candidate for fragment-based drug
design and as a linker in more complex molecules.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of a compound is critical for
predicting its behavior in biological systems. The following tables summarize key computed
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properties for piperazin-1-amine, primarily sourced from computational models and public
chemical databases.

Table 1: Computed Physicochemical Properties of Piperazin-1-amine

Property Value Reference | Method
Molecular Weight 101.15 g/mol PubChem CID: 147392[4]
Molecular Formula CaH11N3 PubChem CID: 147392[4]
XLogP3-AA (logP) -1.1 Computed by XLogP3 3.0[4]

Computed by Cactvs

Topological Polar Surface Area  41.3 A2
3.4.8.18[4]

Computed by Cactvs

Hydrogen Bond Donors 2
3.4.8.18[4]
Computed by Cactvs
Hydrogen Bond Acceptors 3
3.4.8.18[4]
) ) Based on piperazine (pKaz =
pKa (most basic) ~9.7 (Predicted)
9.73)[5]
Boiling Point 163.1 °C (at 760 mmHg) iChemical[6]

Note: The pKa value is an estimation based on the unsubstituted piperazine ring's most basic
nitrogen. The actual basicity will be influenced by the electronic effects of the N-amino group.

Quantum Chemical Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of
a molecule. While specific DFT studies on piperazin-1-amine are not widely published, data
from a close structural analog, 1-amino-4-methylpiperazine (LA4MP), provides a strong basis
for understanding its electronic properties.[7] Density Functional Theory (DFT) calculations
using the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed for such
analyses.[7][8]

3.1 Frontier Molecular Orbitals (HOMO/LUMO)
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for predicting chemical reactivity. The HOMO energy correlates with the
ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to
accept electrons (electrophilicity). The HOMO-LUMO energy gap (AE) is an indicator of
molecular stability.[9][10]

Table 2: Predicted Electronic Properties (Based on 1-Amino-4-methylpiperazine Analog)

Property Energy (eV) Significance
Indicates electron-donating
HOMO Energy -5.87 N o
capability (nucleophilic sites)
Indicates electron-accepting
LUMO Energy 0.98 . o
capability (electrophilic sites)
Reflects chemical reactivity
HOMO-LUMO Gap (AE) 6.85

and kinetic stability

Data derived from DFT B3LYP/6-311+G(d,p) calculations on 1-amino-4-methylpiperazine.[7]
3.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge
distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][11]
For piperazin-1-amine, the MEP surface would show negative potential (electron-rich, red
regions) concentrated around the nitrogen atoms, indicating their role as the primary sites for
protonation and electrophilic attack. The positive potential (electron-poor, blue regions) would
be located around the hydrogen atoms.

Predicted Metabolic Pathways

The metabolic fate of piperazine-containing drugs is well-documented. The piperazine ring is
susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4,
CYP2D6, and CYP1A2.[6] Common metabolic transformations include N-oxidation, and for
substituted piperazines, N-dealkylation. Given its structure, piperazin-1-amine is predicted to
undergo several metabolic reactions.
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The diagram below illustrates a hypothetical metabolic pathway for piperazin-1-amine,
highlighting the major enzymatic routes and potential metabolites.
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(via N-Oxidation & Reduction)

Click to download full resolution via product page
Caption: Predicted metabolic pathways for piperazin-1-amine.

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of
piperazin-1-amine, adapted from established chemical literature.

5.1 Synthesis Protocol: N-Amination of Piperazine

A common method for the synthesis of N-amino piperazines involves a two-step process of
nitrosation followed by reduction.[12]

o Step 1: N-Nitrosation of Piperazine

o Dissolve piperazine (1.0 eq) in 6N hydrochloric acid.
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o Cool the solution to -10°C in an ice-salt bath.

o Slowly add a solution of sodium nitrite (NaNOz, 1.0 eq) in water dropwise over 1 hour,
maintaining the temperature below 0°C.

o After the addition is complete, adjust the pH to ~10 with a cold NaOH solution.
o Extract the agueous layer with an organic solvent (e.g., chloroform or dichloromethane).

o Dry the combined organic extracts over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure to yield N-nitrosopiperazine.

e Step 2: Reduction of N-Nitrosopiperazine

o Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAIH4, 3.0
eq), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere at
0°C.

o Slowly add a solution of N-nitrosopiperazine (1.0 eq) in anhydrous THF to the suspension.
o Allow the reaction to stir, then heat to reflux for 3-4 hours.

o Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water
and NaOH solution.

o Filter the resulting solids and wash thoroughly with THF.

o Concentrate the combined filtrate to yield crude piperazin-1-amine, which can be further
purified by column chromatography or distillation.

5.2 Characterization Protocols
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent
(e.g., CDCIs, D20, or DMSO-de).
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o H NMR: The spectrum is expected to show signals for the piperazine ring protons,
typically in the 2.5-3.5 ppm range, and a signal for the secondary amine proton (N-H) of
the ring. A distinct signal for the primary amine protons (-NHz2) would also be present.

o 183C NMR: The spectrum should reveal two distinct signals for the non-equivalent carbons
of the piperazine ring, typically in the 40-60 ppm range.[9]

e Mass Spectrometry (MS):
o Method: Electrospray ionization (ESI) is suitable for this polar molecule.

o Expected lon: In positive ion mode, the spectrum should show a prominent peak for the
protonated molecule [M+H]* at an m/z corresponding to the molecular weight plus a
proton (102.10).

« Infrared (IR) Spectroscopy:
o Method: A sample can be analyzed as a thin film or KBr pellet.

o Expected Peaks: Key vibrational bands would include N-H stretching for both the primary
and secondary amines (~3300-3500 cm~1), C-H stretching (~2850-2950 cm~1), and N-H
bending (~1600 cm™1).

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and subsequent
analysis of a target compound like piperazin-1-amine.

Caption: General workflow for the synthesis and characterization of piperazin-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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